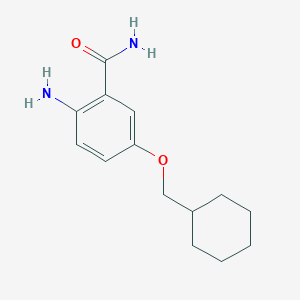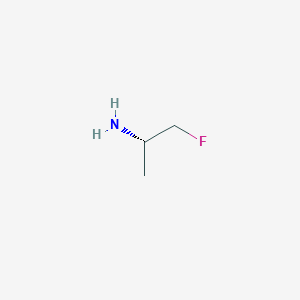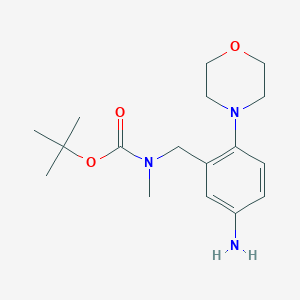
1H-Imidazole, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, acetate is a compound that belongs to the class of organic compounds known as imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. This compound is known for its versatility and utility in various applications, including pharmaceuticals, agrochemicals, and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Imidazole, acetate can be synthesized through several methods. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, which leads to the formation of disubstituted imidazoles . Another method involves the oxidation of ketones followed by dehydrative coupling with aldehydes and ammonium acetate . These reactions typically require mild conditions and exhibit good functional group tolerance.
Industrial Production Methods: Industrial production of this compound often involves multi-component reactions. For example, a one-pot synthesis can be achieved by heating a mixture of a bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions . This method is efficient and can be scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazole, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring .
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, acetate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Imidazole, acetate involves its interaction with various molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological molecules, leading to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazole: Another five-membered heterocyclic compound with three nitrogen atoms.
Benzimidazole: Contains a fused benzene and imidazole ring.
Thiazole: A five-membered ring with one nitrogen and one sulfur atom.
Uniqueness: 1H-Imidazole, acetate is unique due to its specific substitution pattern and the presence of an acetate group, which imparts distinct chemical properties and reactivity compared to other imidazole derivatives .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
70615-26-8 |
|---|---|
Molekularformel |
C5H8N2O2 |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
acetic acid;1H-imidazole |
InChI |
InChI=1S/C3H4N2.C2H4O2/c1-2-5-3-4-1;1-2(3)4/h1-3H,(H,4,5);1H3,(H,3,4) |
InChI-Schlüssel |
OFGDSGVGRWPQJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CN=CN1 |
Verwandte CAS-Nummern |
3251-69-2 (hydrochloride of 4-acetic acid) 645-65-8 (cpd specified as 4-acetic acid) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride](/img/structure/B12089346.png)
![N-[1-(pyridin-3-yl)ethyl]cyclopentanamine](/img/structure/B12089347.png)

![1-Propanol, 3,3'-[(2-methylpropyl)phosphinylidene]bis-](/img/structure/B12089357.png)









